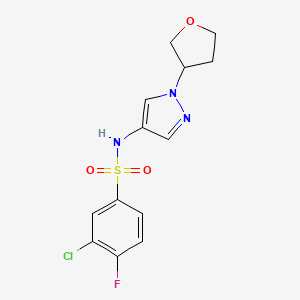

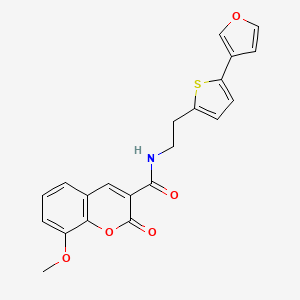

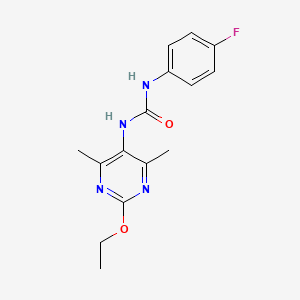

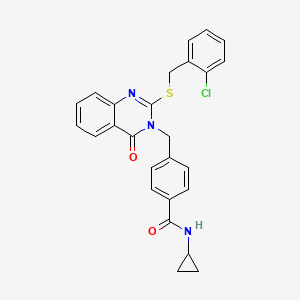

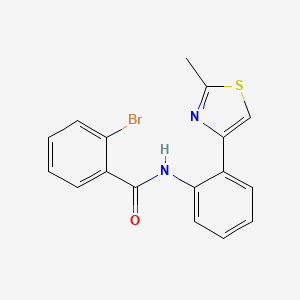

![molecular formula C19H17ClN4O5S B2505017 4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide CAS No. 312743-84-3](/img/structure/B2505017.png)

4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide” is a chemical compound with the molecular formula C19H17ClN4O5S . It has an average mass of 448.880 Da and a monoisotopic mass of 448.060822 Da .

Synthesis Analysis

The synthesis of this compound has been described in a study . The compound was selected from previously synthesized compounds based on its promising anti-inflammatory effects . It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. Its molecular weight is known to be approximately 448.88 .Applications De Recherche Scientifique

Ultrasound Assisted Synthesis and Anti-Tubercular Applications

A study describes the ultrasound-assisted synthesis of novel derivatives aimed at combating tuberculosis. These derivatives were synthesized from key compounds using green chemistry tools and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. The study highlights the potential of these compounds in the anti-tubercular drug discovery process due to their promising activity and non-cytotoxic nature against human cells, as well as their physicochemical properties conducive to drug development (Nimbalkar et al., 2018).

Investigation of Fluorescence Binding with Bovine Serum Albumin

Another research focus is on the synthesis of novel p-hydroxycinnamic acid amides and their interactions with bovine serum albumin (BSA), a protein significant in drug delivery mechanisms. The study investigates the binding constants, thermodynamic parameters, and conformational changes in BSA upon interaction with these compounds, providing insights into their potential biomedical applications (Meng et al., 2012).

Antioxidant, Antimicrobial, and Antitubercular Activities

Research on pyrimidine-azetidinone analogues underscores their significant antioxidant, in vitro antimicrobial, and antitubercular activities. The synthesis of these compounds from aromatic amines and their subsequent evaluation against bacterial, fungal, and mycobacterium tuberculosis strains illustrates their potential as a foundation for developing new antibacterial and antituberculosis medications (Chandrashekaraiah et al., 2014).

Synthesis and Environmental Degradation Studies

The synthesis of herbicidal compounds and their labeled variants for environmental studies marks an important area of research. These compounds are utilized as radiotracers to study the metabolism, mode of action, environmental behavior, and fate of herbicidal ingredients, crucial for understanding their environmental impact and degradation pathways (Yang et al., 2008).

Non-Covalent Interactions and Solvent Dependent Studies

The study of Sulfadiazine-Ortho-Vanillin Schiff base focuses on its chemical characterization and the impact of solvent on its nonlinear optical properties. Such research contributes to the development of non-linear optical materials by exploring the electronic and structural properties of these compounds (Shahid et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide are phagocytes . These cells play a crucial role in the immune system by engulfing and digesting foreign particles, bacteria, and dead or dying cells .

Mode of Action

This compound interacts with its targets by inhibiting the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This inhibition results in a decrease in the production of reactive oxygen species, which are harmful to the body’s tissues .

Biochemical Pathways

The compound’s action affects the inflammatory response pathway . By inhibiting the oxidative bursts in phagocytes, it reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB . Simultaneously, it upregulates the expression of the anti-inflammatory cytokine IL-10 .

Pharmacokinetics

In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .

Result of Action

The molecular and cellular effects of the compound’s action include a significant downregulation of inflammatory markers and an upregulation of anti-inflammatory cytokines . This results in an overall anti-inflammatory effect , which can be beneficial in conditions characterized by chronic inflammation .

Propriétés

IUPAC Name |

4-chloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-9-7-14(8-10-15)21-18(25)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWSPHLJYOWJNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)

![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)

![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)

![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)